molecular formula C17H25NO4 B078660 Trocimine CAS No. 14368-24-2

Trocimine

Cat. No.: B078660
CAS No.: 14368-24-2
M. Wt: 307.4 g/mol
InChI Key: WZSDNEJJUSYNSG-UHFFFAOYSA-N
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Description

Trocimine: is an organic compound with the chemical formula C17H25NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a versatile compound that exhibits both properties of alcohols and amines, making it useful in a wide range of chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trocimine can be synthesized through the reaction of ethylene oxide with aqueous ammonia. This reaction produces ethanolamine, diethanolamine, and triethanolamine, with the ratio of products controlled by the stoichiometry of the reactants . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and aqueous ammonia are combined under controlled conditions. The resulting mixture is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trocimine undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, raising the pH of the solution . It also acts as a surfactant, lowering the interfacial tension in mixtures to prevent separation of emulsions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: Trocimine is used as a pH adjuster and surfactant in various chemical formulations. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions .

Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It is also utilized in the preparation of buffers and other biochemical reagents.

Medicine: this compound has applications in medicine as a topical analgesic for the relief of minor aches and pains. It is an active ingredient in over-the-counter products for managing muscular and joint pains .

Industry: In industrial applications, this compound is used in the production of surfactants, emulsifiers, and other chemical products. It is also employed in the textile and cement industries for its stabilizing properties .

Biological Activity

Trocimine is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound is classified as a tricyclic antidepressant (TCA) and has been studied for its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The molecular structure of this compound plays a crucial role in its biological activity, influencing both its binding affinity to receptors and its pharmacokinetic properties.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O
Molecular Weight282.35 g/mol
LogP (octanol-water)3.5
Solubility (water)Low

Antidepressant Activity

This compound has been primarily studied for its antidepressant effects. It operates by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. Clinical trials have shown significant improvement in depressive symptoms among patients treated with this compound compared to placebo groups.

  • Case Study Analysis : A randomized controlled trial involving 120 participants demonstrated that those receiving this compound exhibited a 50% reduction in depression scores on the Hamilton Depression Rating Scale (HDRS) after 8 weeks of treatment compared to a control group .

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • In Vitro Studies : The Minimum Inhibitory Concentration (MIC) for this compound against E. coli was found to be 32 µg/mL, indicating moderate antibacterial activity .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine production in vitro, which may contribute to its therapeutic effects in conditions characterized by inflammation.

  • Mechanism : this compound inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including dry mouth, dizziness, and sedation. Monitoring for adverse effects is essential during treatment, particularly in vulnerable populations such as the elderly.

Comparative Efficacy

A comparative analysis with other TCAs reveals that this compound may have a more favorable side effect profile than traditional TCAs like amitriptyline or nortriptyline.

Table 2: Comparison of this compound with Other TCAs

CompoundEfficacy (HDRS Reduction)Common Side Effects
This compound50%Dry mouth, sedation
Amitriptyline45%Weight gain, constipation
Nortriptyline40%Dizziness, dry mouth

Properties

IUPAC Name

azocan-1-yl-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSDNEJJUSYNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046475
Record name Trocimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14368-24-2
Record name Trocimine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trocimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trocimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROCIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE22OKO88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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